N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide
Description
Historical Development of Thiophene-Benzamide Hybrid Compounds
Thiophene-benzamide hybrids have emerged as critical scaffolds in medicinal chemistry due to their structural versatility and broad biological activity. Early work in this field focused on benzothiazole derivatives, such as the noncovalent DprE1 inhibitor TCA1, which demonstrated potent antimycobacterial activity (MIC = 0.48 μg/mL). Subsequent structural modifications replaced the benzothiazole moiety with arylamide groups, leading to thiophene-arylamide derivatives like compound 23j (MIC = 0.02–0.12 μg/mL against M. tuberculosis). Parallel research explored benzo[b]thiophene carboxamide derivatives for antimalarial and antibacterial applications, exemplified by compounds featuring tetrahydroisoquinoline and piperazine side chains. The integration of sulfonamide functionalities into thiophene-benzamide frameworks further expanded their therapeutic potential, as seen in anti-proliferative agents targeting A549 and HeLa cell lines (IC~50~ = 1.81–9.73 μM).
Table 1: Evolution of Thiophene-Benzamide Hybrids
Significance of N-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide in Contemporary Research
This compound (C~20~H~21~NO~3~S~2~, MW = 387.5 g/mol) represents a structurally unique multi-heterocyclic system featuring:
- Dual thiophene rings with hydroxymethyl bridging
- A 4-isopropoxybenzamide moiety
- Methylenic linkage between heterocycles
The hydroxymethyl group enhances hydrogen-bonding capacity, while the isopropoxy substituent modulates lipophilicity (clogP ≈ 3.2 predicted). Although direct biological data remain unpublished, structural analogs demonstrate:
Theoretical Framework for Multi-Heterocyclic Compound Research
The compound’s design aligns with three key principles:
- Topological Constraint : The fused thiophene system restricts rotational freedom, potentially improving target binding selectivity.
- Electronic Modulation : The electron-rich thiophene rings (HOMO = −6.2 eV estimated) interact with aromatic residues in enzyme active sites, as demonstrated in DprE1 inhibitors.
- Pharmacophore Hybridization : Merging the thiophene’s planar geometry with the benzamide’s hydrogen-bonding capacity creates multi-modal binding, akin to dual-acting antimalarial benzamides.
Equation 1 : Molecular interaction energy approximation
$$ E{\text{interaction}} = \sum \left( \frac{qi qj}{4\pi \varepsilon r{ij}} \right) + \sum \left( A e^{-Br{ij}} - C r{ij}^{-6} \right) $$
Where electrostatic and van der Waals terms dominate for polar substituents.
Research Gap Analysis in Thiophene-Benzamide Derivatives
Critical unanswered questions specific to this compound include:
- Target Identification : Unknown whether it inhibits DprE1 (like TCA1 derivatives) or tubulin (like cyclohepta[b]thiophenes)
- Metabolic Stability : Hepatocyte clearance rates remain uncharacterized vs. analogs with 90% stability
- Stereochemical Impact : The hydroxymethyl group’s configuration (R/S) may influence activity, as seen in β-carboline derivatives
Table 2: Comparative Structural Analysis
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-13(2)24-16-5-3-14(4-6-16)20(23)21-11-17-7-8-18(26-17)19(22)15-9-10-25-12-15/h3-10,12-13,19,22H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIMFKKONTVIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation reaction of thiophene derivatives with benzamide under specific conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenes.
Scientific Research Applications
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiophene ring system can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene Motifs
Compound A: N-(2-amino-5-(thiophen-2-yl)phenyl)-4-((5-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)pentanamido)methyl)benzamide (PSP15)
- Key Features : Contains a thiophen-2-yl group linked to a benzamide core, with additional piperidine and isoindoline moieties.
- Comparison : Unlike the target compound, PSP15 incorporates a dioxopiperidinyl group, which may confer proteolysis-targeting chimera (PROTAC) properties. Both compounds utilize thiophene rings, but the substitution pattern (2-yl vs. 3-yl) alters electronic distribution and steric interactions .
Compound B: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
- Key Features : Combines a methylthiophene with an isoxazole-carboxamide scaffold.
Substituted Benzamide Derivatives
Compound C: N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
- Key Features: Features a cyano-enamide substituent and halogenated phenyl groups.
Compound D : 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
- Key Features : A carboxylic acid derivative with a methylthiophene-isoxazole core.
Physicochemical and Spectroscopic Properties
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis likely mirrors ’s methodology, achieving moderate yields (40–60%) typical for multi-step heterocyclic syntheses .
- Spectroscopic Confirmation : IR and NMR data (e.g., νC=O at ~1680 cm⁻¹, thiophene protons at δ6.5–7.5 ppm) align with trends observed in and , validating structural integrity .
- Structure-Activity Relationships (SAR) : The isopropoxy group’s steric bulk may reduce metabolic clearance compared to smaller alkoxy substituents, as seen in ’s halogenated benzamides .
Biological Activity
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique thiophene core structure, characterized by its stability and electronic properties. The molecular formula is , with a molecular weight of approximately 348.48 g/mol. The presence of hydroxyl and isopropoxy groups contributes to its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thiophene Derivatives : Initial reactions focus on creating the thiophene backbone.
- Introduction of Functional Groups : Hydroxymethyl and isopropoxy groups are introduced through specific substitution reactions.
- Final Coupling : The final step involves coupling the thiophene derivative with an amide to form the target compound.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Properties
Studies have demonstrated that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines. Mechanisms may involve:
- Inhibition of Topoisomerase II : This action disrupts DNA replication in cancer cells, leading to cell death .
- Induction of Apoptosis : Compounds may trigger programmed cell death pathways, particularly in malignant cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against gram-positive bacteria. The presence of thiophene rings enhances its interaction with bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of a related thiophene compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours, suggesting dose-dependent activity.
-
Case Study on Antimicrobial Efficacy :
- In vitro tests showed that this compound exhibited notable activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Data Summary Table
| Activity Type | Mechanism | Efficacy |
|---|---|---|
| Anticancer | Inhibition of Topoisomerase II | Significant reduction in MCF-7 viability at >10 µM |
| Antimicrobial | Disruption of bacterial membranes | MIC = 32 µg/mL against S. aureus |
Research Findings
Recent studies have focused on elucidating the specific binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance mechanisms. Advanced techniques such as molecular docking simulations have been employed to predict binding affinities and orientations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
